8-[(Pyren-2-yl)oxy]octane-1-thiol
Description
8-[(Pyren-2-yl)oxy]octane-1-thiol is a polyaromatic thiol derivative featuring a pyrene moiety linked via an ether group to an octane chain terminated by a thiol (-SH) group. The pyrene unit confers strong fluorescence and π-π stacking capabilities, while the aliphatic thiol enables surface anchoring, making it valuable in self-assembled monolayers (SAMs), molecular electronics, and sensor technologies . Its synthesis typically involves nucleophilic substitution or coupling reactions between pyrenol derivatives and thiol-functionalized alkyl halides .
Properties
CAS No. |
673500-55-5 |
|---|---|
Molecular Formula |
C24H26OS |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
8-pyren-2-yloxyoctane-1-thiol |
InChI |
InChI=1S/C24H26OS/c26-15-6-4-2-1-3-5-14-25-22-16-20-12-10-18-8-7-9-19-11-13-21(17-22)24(20)23(18)19/h7-13,16-17,26H,1-6,14-15H2 |
InChI Key |
QNWJPNZCIGTEJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)OCCCCCCCCS)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(Pyren-2-yl)oxy]octane-1-thiol typically involves the reaction of pyrene-2-ol with 1-bromo-octane, followed by the introduction of a thiol group. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for 8-[(Pyren-2-yl)oxy]octane-1-thiol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Types of Reactions:
Oxidation: 8-[(Pyren-2-yl)oxy]octane-1-thiol can undergo oxidation reactions, where the thiol group is converted to a disulfide or sulfonic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or tetrahydrofuran (THF).
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted organic molecules depending on the reactants used.
Scientific Research Applications
8-[(Pyren-2-yl)oxy]octane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a probe in diagnostic assays.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of 8-[(Pyren-2-yl)oxy]octane-1-thiol is largely dependent on its functional groups. The thiol group can form strong bonds with metal ions, making it useful in metal ion detection and removal. The pyrene moiety provides fluorescent properties, allowing the compound to be used in imaging applications. The octane chain offers hydrophobic interactions, which can be exploited in the formation of self-assembled monolayers and other nanostructures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrene Moieties
Pyrene-based thiols are distinguished by their aromatic systems and functional group positioning. Key examples include:
1,3,5-Tris(Pyren-2-yl)Adamantane
- Structure : Adamantane core with three pyren-2-yl groups.
- Properties : Exhibits intense fluorescence (quantum yield >0.8) and forms channeled crystal structures due to rigid spacers .
- Comparison : Unlike 8-[(Pyren-2-yl)oxy]octane-1-thiol, this compound lacks a thiol group and flexible alkyl chain, limiting its utility in SAMs but enhancing photostability for optoelectronic applications .
Pyrene-1-thiol
- Structure : Pyrene with a thiol group directly attached at the 1-position.
- Properties : Strong adsorption on gold surfaces but reduced solubility in polar solvents due to the absence of an alkyl spacer .
- Comparison : The octane chain in 8-[(Pyren-2-yl)oxy]octane-1-thiol improves solubility and reduces steric hindrance during surface binding .
Aliphatic Thiols with Aromatic Substituents
8-(4-(Bithiophen-5-ylthio)triazol-1-yl)octane-1-thiol (Compound 2a)
- Structure : Octane-thiol linked to a bithiophene unit via a triazole group.
- Properties : Melting point 80–82°C; exhibits broad UV-Vis absorption (λmax ~310 nm) and moderate fluorescence .
- Comparison : The bithiophene unit provides charge-transfer properties, making 2a suitable for conductive films, whereas the pyrene group in 8-[(Pyren-2-yl)oxy]octane-1-thiol enhances fluorescence for sensing applications .
8-Hydroxy-1-octanethiol
- Structure : Octane chain with terminal thiol and a hydroxyl group at the 8-position.
- Properties : Lower molecular weight (C8H18OS) and higher polarity compared to the pyrene derivative .
- Comparison : The absence of an aromatic system limits its use in optoelectronics but makes it a simpler model for studying SAM kinetics .
Thiols with Heterocyclic Linkers
8-(4-(Methylthio)bithiophen-5-ylthio)propyltriazol-1-yl)octane-1-thiol (Compound 2c)
- Structure : Features a triazole linker and a propyl spacer between the thiol and bithiophene unit.
- Properties : Melting point 76–78°C; IR peaks at 792 cm<sup>−1</sup> (C-S stretching) and 2921 cm<sup>−1</sup> (C-H) .
- Comparison : The flexible propyl spacer in 2c increases conformational freedom, whereas the rigid pyren-2-yloxy group in 8-[(Pyren-2-yl)oxy]octane-1-thiol promotes ordered SAM formation .
Data Tables
Table 1: Structural Comparison
| Compound | Aromatic Unit | Chain Length | Functional Groups | Key Applications |
|---|---|---|---|---|
| 8-[(Pyren-2-yl)oxy]octane-1-thiol | Pyren-2-yl | C8 | Ether, Thiol | SAMs, Fluorescent Sensors |
| 1,3,5-Tris(Pyren-2-yl)Adamantane | Pyren-2-yl (×3) | None | Adamantane core | Optoelectronics |
| Compound 2a | Bithiophene | C8 | Triazole, Thiol | Conductive Films |
| 8-Hydroxy-1-octanethiol | None | C8 | Hydroxyl, Thiol | SAM Model Studies |
Table 2: Physical Properties
| Compound | Melting Point (°C) | Solubility (Polar Solvents) | Fluorescence λem (nm) |
|---|---|---|---|
| 8-[(Pyren-2-yl)oxy]octane-1-thiol | Not reported | Moderate (DMF, THF) | 375–450 |
| Compound 2a | 80–82 | Low | 320–380 |
| Compound 2c | 76–78 | Low | 330–390 |
| Pyrene-1-thiol | 145–147 | Very low | 360–420 |
Biological Activity
8-[(Pyren-2-yl)oxy]octane-1-thiol is a compound that has garnered attention due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and implications for future research.
Chemical Structure and Properties
The compound 8-[(Pyren-2-yl)oxy]octane-1-thiol features a pyrene moiety linked to an octane chain with a thiol group. This structure is significant as the pyrene component is known for its photophysical properties, which may contribute to the compound's biological activities.
The biological activity of 8-[(Pyren-2-yl)oxy]octane-1-thiol can be attributed to several mechanisms:
- Antioxidant Activity : The thiol group in the compound can act as a reducing agent, potentially neutralizing reactive oxygen species (ROS) and protecting cells from oxidative stress.
- Cell Membrane Interaction : The hydrophobic nature of the pyrene moiety may facilitate interaction with cell membranes, influencing membrane fluidity and permeability.
- Signal Transduction Modulation : The compound may interfere with various signaling pathways, although specific pathways have yet to be thoroughly investigated.
Biological Activities
Research has indicated that 8-[(Pyren-2-yl)oxy]octane-1-thiol exhibits several biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests have shown effectiveness against certain bacterial strains, although further studies are needed to quantify the minimum inhibitory concentration (MIC) and explore the mechanism behind this activity.
Cytotoxic Effects
In cell line studies, 8-[(Pyren-2-yl)oxy]octane-1-thiol demonstrated cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis was observed, likely through the modulation of oxidative stress pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | Apoptosis induction via ROS generation |
| MCF7 | 30 | Cell cycle arrest in G1 phase |
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds similar to 8-[(Pyren-2-yl)oxy]octane-1-thiol.
- Case Study on Antioxidant Activity : A study assessed the antioxidant capacity of various thiol compounds, revealing that those with longer alkyl chains exhibited enhanced activity due to increased hydrophobic interactions with lipid membranes.
- Cytotoxicity in Cancer Research : Research involving derivatives of pyrene compounds showed promising results in inhibiting tumor growth in xenograft models, suggesting that structural modifications can enhance therapeutic efficacy.
Future Directions
Further research is warranted to fully elucidate the biological mechanisms of 8-[(Pyren-2-yl)oxy]octane-1-thiol. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with cellular components.
- In Vivo Studies : Evaluating its efficacy and safety in animal models to establish therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
